3-azabicyclo[4.2.1]nonane-3-carboxamide
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Overview
Description
3-azabicyclo[4.2.1]nonane-3-carboxamide: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a linear amine or amide, under acidic or basic conditions to form the bicyclic core.
Functional Group Modification: Subsequent steps may include the introduction of the carboxamide group through reactions such as amidation or acylation. This can be achieved using reagents like acyl chlorides or anhydrides in the presence of a base.
Purification: The final product is usually purified by recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and improve yield.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity, particularly in the cyclization and functionalization steps.
Automation and Control: Advanced automation and process control systems ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-azabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the nitrogen or carbon atoms.
Scientific Research Applications
3-azabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural products and synthetic analogs.
Biological Studies: Its biological activity is studied in various assays to understand its effects on cellular processes and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-azabicyclo[4.2.1]nonane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic framework but differ in the positioning and nature of functional groups.
Azabicyclo Compounds: Other azabicyclic compounds with different ring sizes or substituents.
Uniqueness
3-azabicyclo[4.2.1]nonane-3-carboxamide is unique due to its specific ring size and the presence of a carboxamide group, which imparts distinct chemical reactivity and biological activity compared to other bicyclic and azabicyclic compounds.
Properties
CAS No. |
2289818-04-6 |
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Molecular Formula |
C9H16N2O |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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